5-methyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-methyl-4-({[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}methyl)-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazole is a useful research compound. Its molecular formula is C26H27N5O2S and its molecular weight is 473.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
The chemical compound is structurally related to a broad class of molecules incorporating triazoloquinoxaline moieties, which have been synthesized and studied for various scientific applications. Research in this area has led to the development of compounds with potential antimicrobial, antifungal, and anticancer activities. For instance, derivatives of triazoloquinoxaline, such as those synthesized by Fathalla (2015), demonstrate the versatility of this scaffold in creating bioactive molecules with potential therapeutic applications (Fathalla, 2015). These compounds are typically obtained through reactions involving acetic acid and amino acid esters, showcasing the chemical flexibility and reactivity of the triazoloquinoxaline core.
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal properties of triazoloquinoxaline derivatives are a significant area of research. Badran, Abouzid, and Hussein (2003) synthesized several fused triazolo and ditriazoloquinoxaline derivatives, with some exhibiting potent antibacterial activity comparable to standard antibiotics (Badran et al., 2003). This suggests the potential of triazoloquinoxaline derivatives in developing new antimicrobial agents to combat resistant bacterial strains.
Anticancer Activity
The exploration of triazoloquinoxaline derivatives for anticancer activity highlights the compound's potential in oncological research. Reddy et al. (2015) designed and synthesized a series of triazolo[4,3-a]-quinoline derivatives, demonstrating significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015). This work points to the therapeutic potential of such compounds in treating various cancers through targeted molecular mechanisms.
Anticonvulsant Evaluation
The anticonvulsant properties of triazoloquinoxaline derivatives also represent an important therapeutic avenue. Cui et al. (2009) synthesized a series of triazole derivatives showing strong anticonvulsant activity and lower neurotoxicity, indicating their potential as safer alternatives to existing antiepileptic drugs (Cui et al., 2009). The detailed investigation into the structure-activity relationships of these compounds could lead to the development of new treatments for epilepsy.
Properties
IUPAC Name |
5-methyl-2-(4-propan-2-yloxyphenyl)-4-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanylmethyl]-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O2S/c1-15(2)23-29-30-24-26(28-20-8-6-7-9-22(20)31(23)24)34-14-21-17(5)33-25(27-21)18-10-12-19(13-11-18)32-16(3)4/h6-13,15-16H,14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGZFOMRMQUJADG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CSC3=NC4=CC=CC=C4N5C3=NN=C5C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.